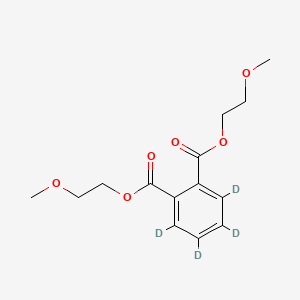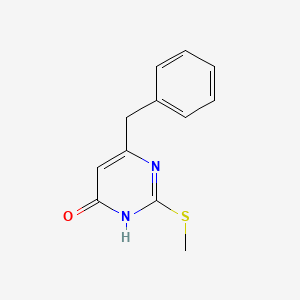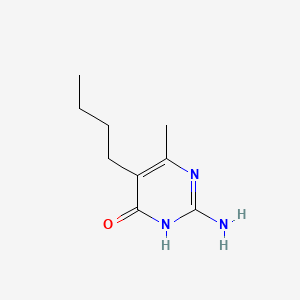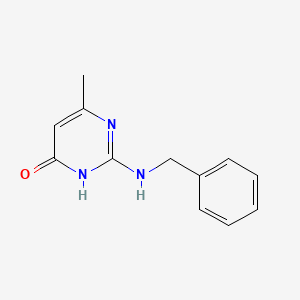![molecular formula C6H4BrN3O B1384191 5-Bromo-3,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one CAS No. 22276-97-7](/img/structure/B1384191.png)
5-Bromo-3,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Application in Immunology
- Scientific Field : Immunology .
- Summary of Application : This compound has been used in the development of Purine Nucleoside Phosphorylase (PNP) inhibitors, which are potential T-Cell Selective Immunosuppressive Agents .
- Methods of Application : The compound was synthesized as part of a series of pyrrolo [3,2-d]-pyrimidines, which were developed as PNP inhibitors .
- Results or Outcomes : The compound was found to be a potent, competitive inhibitor of PNP with a Ki of 0.83 μM. It was also found to be selectively cytotoxic to human MOLT-4 (T cell) with an IC50 of 3.0 μM, but non-toxic to MGL-8 (B cell) lymphoblasts .
Application in Antimicrobial and Antiviral Research
- Scientific Field : Antimicrobial and Antiviral Research .
- Summary of Application : Pyrrolo [2,3-d]pyrimidine derivatives, including “5-Bromo-3,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one”, have been synthesized and evaluated as a novel class of antimicrobial and antiviral agents .
- Methods of Application : The compound was synthesized by reacting 6-aryl-7-phenyl-3,7-dihydro-4H-pyrrolo [2,3-d]pyrimidin-4-ones with alkyl halides in DMF in the presence of anhydrous potassium carbonate at room temperature .
- Results or Outcomes : Some of the new compounds were shown to have promising antimicrobial (compared to Gentamicin) and antiviral activities (compared to Ribavirin), including the activity against Newcastle disease .
Application in Autoimmune Diseases
- Scientific Field : Autoimmune Diseases .
- Summary of Application : This compound has been used in the development of Purine Nucleoside Phosphorylase (PNP) inhibitors, which are potential treatments for autoimmune diseases .
- Methods of Application : The compound was synthesized as part of a series of pyrrolo [3,2-d]-pyrimidines, which were developed as PNP inhibitors .
- Results or Outcomes : The compound was found to be a potent, competitive inhibitor of PNP with a Ki of 0.83 μM. It was also found to be selectively cytotoxic to human MOLT-4 (T cell) with an IC50 of 3.0 μM, but non-toxic to MGL-8 (B cell) lymphoblasts .
Application in Antitubercular Research
- Scientific Field : Antitubercular Research .
- Summary of Application : Pyrrolo [2,3-d]pyrimidine derivatives, including “5-Bromo-3,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one”, have been synthesized and evaluated as a novel class of antitubercular agents .
- Methods of Application : The compound was synthesized by reacting 6-aryl-7-phenyl-3,7-dihydro-4H-pyrrolo [2,3-d]pyrimidin-4-ones with alkyl halides in DMF in the presence of anhydrous potassium carbonate at room temperature .
- Results or Outcomes : Some of the new compounds were shown to have promising antitubercular activities .
Application in Enzyme Inhibitory
- Scientific Field : Enzyme Inhibitory .
- Summary of Application : This compound has been used in the development of Purine Nucleoside Phosphorylase (PNP) inhibitors, which are potential enzyme inhibitors .
- Methods of Application : The compound was synthesized as part of a series of pyrrolo [3,2-d]-pyrimidines, which were developed as PNP inhibitors .
- Results or Outcomes : The compound was found to be a potent, competitive inhibitor of PNP with a Ki of 0.83 μM .
Application in Antifungal Research
- Scientific Field : Antifungal Research .
- Summary of Application : Pyrrolo [2,3-d]pyrimidine derivatives, including “5-Bromo-3,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one”, have been synthesized and evaluated as a novel class of antifungal agents .
- Methods of Application : The compound was synthesized by reacting 6-aryl-7-phenyl-3,7-dihydro-4H-pyrrolo [2,3-d]pyrimidin-4-ones with alkyl halides in DMF in the presence of anhydrous potassium carbonate at room temperature .
- Results or Outcomes : Some of the new compounds were shown to have promising antifungal activities .
Propiedades
IUPAC Name |
5-bromo-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3O/c7-3-1-8-5-4(3)6(11)10-2-9-5/h1-2H,(H2,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJUAXRSIRZNYBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)N=CNC2=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70298553 | |
| Record name | 5-bromo-3,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70298553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one | |
CAS RN |
22276-97-7 | |
| Record name | 22276-97-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124163 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-bromo-3,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70298553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




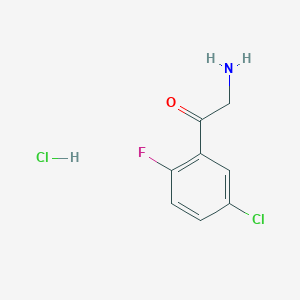
![4-[(piperazin-1-yl)methyl]-1H-indole dihydrochloride](/img/structure/B1384113.png)
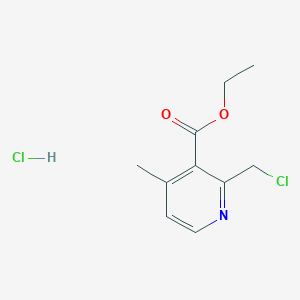
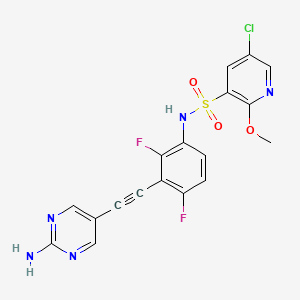
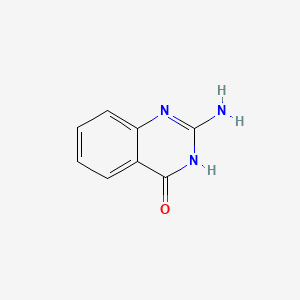
![6-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one](/img/structure/B1384120.png)
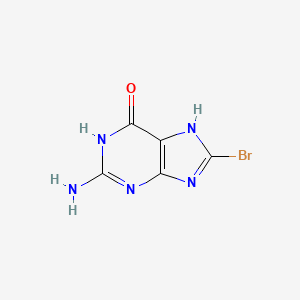
![3-[(2-Aminoethyl)amino]pyrrolidine-2,5-dione dihydrochloride](/img/structure/B1384123.png)
